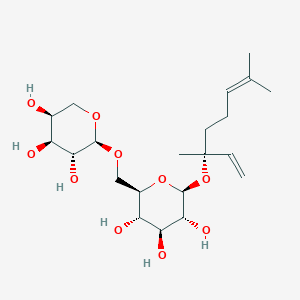
Microcosamine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Microcosamine A is a natural product found in Microcos paniculata with data available.
Wissenschaftliche Forschungsanwendungen
Alkaloid Composition and Cytotoxicity
Microcosamine A, identified in the leaves of Microcos paniculata, has been a subject of interest for its alkaloid composition and potential biological activities. In one study, microcosamine A, along with other compounds, was evaluated for cytotoxicity against selected tumor cell lines, though it showed only weak activity against the RAW 264.7 cell line (Zhang et al., 2017). Another study also reported the isolation of microcosamine A from Microcos paniculata, noting its significant larvicidal activity against Culex quinquefasciatus (Feng et al., 2008).
Cytotoxic and Nicotinic Receptor Antagonistic Activities
Further research revealed that microcosamine A, among other alkaloids extracted from Microcos paniculata, exhibited a range of cytotoxicity values against the HT-29 human colon cancer cell line. These compounds also showed activity as antagonists of human nicotinic acetylcholine receptors (nAChRs), indicating potential utility in cancer therapy and neuropharmacology (Still et al., 2013).
Total Synthesis
From a chemical perspective, the first asymmetric total synthesis of microcosamine A has been achieved, providing a basis for further pharmacological studies and potential drug development. This synthesis process involved several key chemical reactions, highlighting the compound's complex structure and the challenges involved in its laboratory production (Reddy et al., 2016).
Eigenschaften
Produktname |
Microcosamine A |
|---|---|
Molekularformel |
C16H27NO |
Molekulargewicht |
249.39 g/mol |
IUPAC-Name |
(2S,3R,6S)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-2-methylpiperidin-3-ol |
InChI |
InChI=1S/C16H27NO/c1-3-4-5-6-7-8-9-10-11-15-12-13-16(18)14(2)17-15/h6-11,14-18H,3-5,12-13H2,1-2H3/b7-6+,9-8+,11-10+/t14-,15+,16+/m0/s1 |
InChI-Schlüssel |
LSCWHIBYDGDOLC-CCORAGHZSA-N |
Isomerische SMILES |
CCCC/C=C/C=C/C=C/[C@@H]1CC[C@H]([C@@H](N1)C)O |
Kanonische SMILES |
CCCCC=CC=CC=CC1CCC(C(N1)C)O |
Synonyme |
microcosamine A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(9E)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264552.png)
![3-Hydroxystearoyl-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1264553.png)
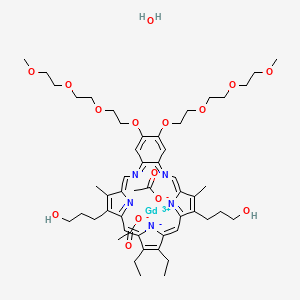
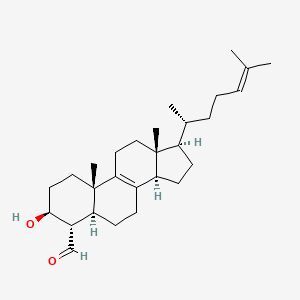
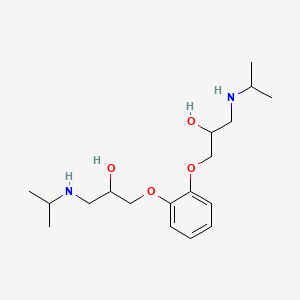
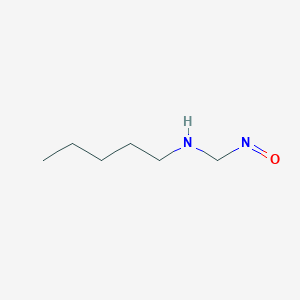
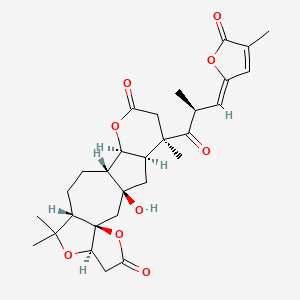
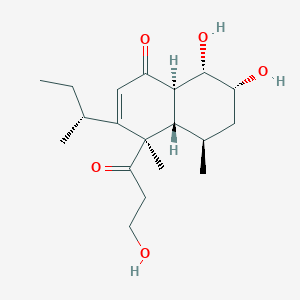
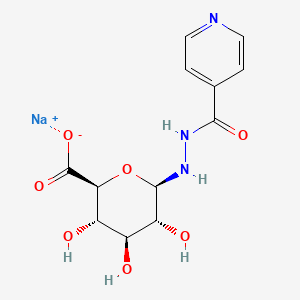
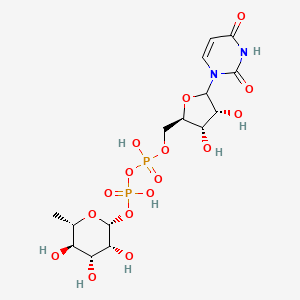
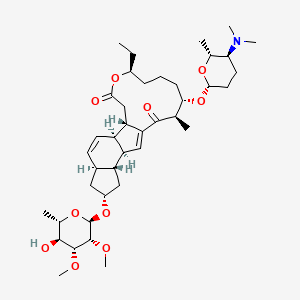
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-methyl-3-oxohex-4-enethioate](/img/structure/B1264569.png)
![(3R,3'R,4'S,5'R)-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-5-(2-oxo-1-benzo[cd]indolyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1264570.png)
